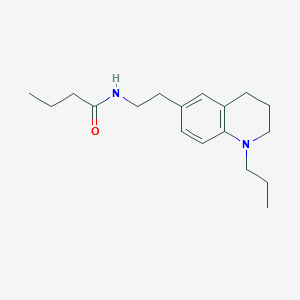

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide

Description

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide is a synthetic compound featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and a butyramide-linked ethyl chain at the 6-position.

Properties

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-3-6-18(21)19-11-10-15-8-9-17-16(14-15)7-5-13-20(17)12-4-2/h8-9,14H,3-7,10-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFGTTOIBMQCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C17H28N2O2

- Molecular Weight : 296.42 g/mol

- CAS Number : 955533-08-1

- Structure : The compound features a butyramide moiety linked to a tetrahydroquinoline structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may function as a modulator of neurotransmitter systems and has been investigated for its potential neuroprotective effects.

Potential Mechanisms:

- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as dopamine and serotonin.

- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways, impacting various physiological processes.

- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Biological Activity Data

Case Studies and Research Findings

-

Neuroprotective Studies :

- A study conducted on neuronal cell lines indicated that this compound significantly reduced oxidative stress markers and apoptosis rates when treated with neurotoxic agents.

-

Behavioral Assessments :

- In rodent models, administration of the compound resulted in increased exploratory behavior and reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential antidepressant properties.

-

Inflammation Models :

- In vitro experiments using macrophage cell lines demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the acyl chain, substituents on the tetrahydroquinoline core, or variations in the linking group (e.g., amide vs. sulfonamide). Below is a comparative analysis using available data from peer-reviewed sources.

Comparison of Acyl Chain Length and Bioactivity

Compounds with varying acyl chain lengths (e.g., butyramide vs. pentanamide/hexanamide) often exhibit differences in solubility, binding affinity, and metabolic stability. For example:

Key Findings :

- Longer acyl chains (e.g., hexanamide in 5c) correlate with reduced melting points, suggesting lower crystallinity .

- Butyramide derivatives (C4) generally show higher yields compared to pentanamide (C5) analogs, possibly due to steric effects during synthesis .

Core Structure Modifications

Replacing the tetrahydroquinoline core with other bicyclic systems (e.g., tetrahydrofuran derivatives) alters physicochemical properties. For instance, sulfamoylphenyl-tetrahydrofuran derivatives (e.g., compounds 5a–5d in ) exhibit:

- Higher polarity: Due to the sulfamoyl group, these compounds demonstrate greater aqueous solubility compared to tetrahydroquinoline analogs .

- Stereochemical sensitivity : Optical rotation values ([α]D) for sulfamoylphenyl-tetrahydrofuran derivatives range from +4.5° to +6.4°, indicating chiral sensitivity in biological interactions .

Pharmacokinetic and Pharmacodynamic Differences

- Metabolic stability: Tetrahydroquinoline derivatives with shorter alkyl chains (e.g., propyl vs. heptyl) often show faster hepatic clearance due to reduced lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.